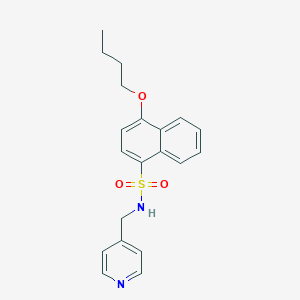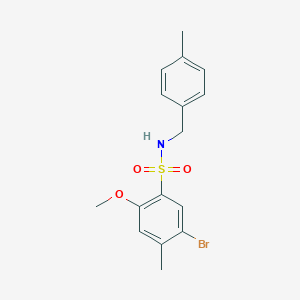![molecular formula C15H22N2O4S B275380 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as EMPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In drug discovery, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been used as a lead compound for the development of new drugs targeting ion channels and receptors. In neuroscience, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its effects on the central nervous system, particularly its ability to modulate neurotransmitter release.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide is not yet fully understood, but it is believed to act by modulating ion channels and receptors in the central nervous system. 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to selectively block the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including anticonvulsant activity, analgesic activity, and anxiolytic activity. It has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its potent anticonvulsant activity, which makes it a useful tool for studying the mechanisms of epilepsy and developing new antiepileptic drugs. However, one limitation of using 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new drugs based on the structure of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide that can target ion channels and receptors involved in various neurological disorders. Another area of interest is the development of new methods for synthesizing 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide and other related compounds that can improve their solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide and its effects on the central nervous system.
Synthesemethoden
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxy-3-methylphenylsulfonyl chloride with piperidinecarboxamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide.
Eigenschaften
Molekularformel |
C15H22N2O4S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-5-4-13(10-11(14)2)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18) |
InChI-Schlüssel |
NNIPXFZZXQCGIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)








![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)